Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetic acid
Overview
Description
Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetic acid is an organophosphorus compound with the molecular formula C8H17O5P. This compound is known for its unique chemical properties and its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetic acid can be synthesized through the Arbuzov reaction, which involves the reaction of triethyl phosphite with an appropriate halogenated precursor. The reaction typically requires heating and can be carried out under reflux conditions. The general reaction scheme is as follows:
[ \text{P(OC}_2\text{H}_5\text{)}_3 + \text{RX} \rightarrow \text{RPO(OC}_2\text{H}_5\text{)}_2 + \text{C}_2\text{H}_5\text{X} ]
In this case, the halogenated precursor would be a fluorinated compound to introduce the fluorine atom into the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of solvents such as toluene and controlled temperatures to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphonates.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the compound in the presence of a base.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Substituted phosphonates with various functional groups.
Scientific Research Applications
Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(diethoxyphosphoryl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its desired effects. The presence of the fluorine atom enhances its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetic acid can be compared with other similar compounds such as:
Triethyl phosphonoacetate: Similar in structure but lacks the fluorine atom.
Diethyl benzylphosphonate: Contains a benzyl group instead of the ethyl group.
Thiazolyl α-aminophosphonates: Contains a thiazole ring and exhibits different biological activities.
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-diethoxyphosphoryl-2-fluorobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FO5P/c1-4-8(9,7(10)11)15(12,13-5-2)14-6-3/h4-6H2,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAARYECIHXRGNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)(F)P(=O)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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